molecular formula C13H19NO B021210 2-(3-Methoxy-benzyl)-piperidine CAS No. 108958-36-7

2-(3-Methoxy-benzyl)-piperidine

Cat. No. B021210
M. Wt: 205.3 g/mol
InChI Key: CHHYHKDNUNRTRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 2-(3-Methoxy-benzyl)-piperidine, involves efficient methods that are catalyzed by metal triflates. Notably, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been developed to prepare these compounds with high cis-selectivity or transselectivity depending on the substituents involved (Osamu Okitsu, Ritsu Suzuki, & Shu Kobayashi, 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2-(3-Methoxy-benzyl)-piperidine, often features a chair conformation for the piperidine ring. Studies involving X-ray crystallography have detailed orientations of substituent groups and their interactions within the crystal lattice, providing insights into the stability and reactivity of these molecules (J. Jayabharathi, A. Thangamani, et al., 2008).

Chemical Reactions and Properties

The reactivity of 2-(3-Methoxy-benzyl)-piperidine derivatives towards nucleophilic substitution is significantly influenced by the presence of metal triflates. These reactions are characterized by their stereochemical outcomes, which can be selectively controlled through the choice of catalytic conditions and substituents on the piperidine ring (G. Consiglio, R. Noto, & D. Spinelli, 1979).

Physical Properties Analysis

The physical properties of 2-(3-Methoxy-benzyl)-piperidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the conformation of the piperidine ring and the orientation of substituent groups, as elucidated through crystallographic studies (K. Ravichandran, S. Ponnuswamy, et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-(3-Methoxy-benzyl)-piperidine, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's structure. The presence of the methoxy and benzyl groups affects its nucleophilic and electrophilic substitution reactions, offering a versatile platform for further chemical modifications (Zhuang Wei, Zhao Haiyong, et al., 2010).

Scientific Research Applications

  • (2-Hydroxy-3-Methoxybenzylidene)thiazolo [3,2-a]pyrimidines
    • Scientific Field : Organic Chemistry and Oncology .
    • Application Summary : These compounds are synthesized and characterized for their potential as antitumor agents .
    • Methods of Application : The compounds are synthesized and characterized by 1H/13C NMR and IR-spectroscopy and mass-spectrometry, as well as single crystal X-ray diffraction (SCXRD) .
    • Results or Outcomes : It was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .

Safety And Hazards

The safety and hazards associated with “2-(3-Methoxy-benzyl)-piperidine” would depend on its specific properties . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYHKDNUNRTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404015
Record name 2-(3-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-benzyl)-piperidine

CAS RN

108958-36-7
Record name 2-(3-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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